3-Bromo-1-phenyl-1H-pyrazole-5-carboxylic acid is an organic compound characterized by the presence of bromine, carbon, hydrogen, nitrogen, and oxygen. It belongs to the class of pyrazole carboxylic acids, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. In this specific compound, a bromine atom is attached at the third position of the pyrazole ring, a phenyl group is attached at the first position, and a carboxylic acid group is located at the fifth position. Its molecular formula is with a molecular weight of 267.08 g/mol .
3-Bromo-1-phenyl-1H-pyrazole-5-carboxylic acid has been identified as a novel agent with potential biological activity. It acts as an ecdysone analog, exhibiting significant inhibition against the EcR/USP receptor, which is involved in insect molting and development processes. This suggests its potential application in pest control or agricultural biotechnology .
This compound has potential applications in both agricultural and pharmaceutical fields. Its role as an ecdysone analog indicates its use in pest management strategies by mimicking hormones that regulate insect growth and development. Additionally, its unique structure may allow for further exploration in medicinal chemistry for developing new therapeutic agents targeting various biological pathways .
Several compounds share structural similarities with 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid | Methyl group at position 4 | |
5-Bromo-1H-pyrazole-3-carboxylic acid | Carboxylic acid at position 3 | |
Ethyl 3-bromo-1H-pyrazole-5-carboxylate | Ethyl ester instead of free carboxylic acid | |
3,4-Dibromo-1H-pyrazole-5-carboxylic acid | Two bromine substituents | |
6-Bromo-3-pyridazinecarboxylic acid | Pyridazine ring instead of pyrazole |
The uniqueness of 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid lies in its specific arrangement of functional groups and its potential biological activity as an ecdysone analog, which differentiates it from other similar compounds that may not exhibit such properties .